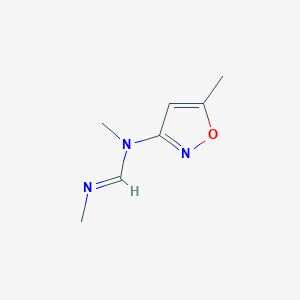

N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N,N'-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)methanimidamide |

InChI |

InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)10(3)5-8-2/h4-5H,1-3H3 |

InChI Key |

PETDISIRXDLWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)N(C)C=NC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydroxylamine Hydrochloride and 2-Methyl-2-acetonitrile-1,3-dioxolane

As detailed in Patent CN107721941B , 5-methyl-3-aminoisoxazole is synthesized via:

-

Dissolving hydroxylamine hydrochloride in ammonia water.

-

Reacting with 2-methyl-2-acetonitrile-1,3-dioxolane at 60°C for 6 hours.

-

Acidic hydrolysis using concentrated HCl and chloroform, followed by pH adjustment (>13) and extraction.

This method yields 5-methylisoxazol-3-amine with high regioselectivity, critical for avoiding isomeric byproducts.

Alternative Route via Acetylacetonitrile and p-Toluenesulfonyl Hydrazide

A modified protocol employs acetylacetonitrile and p-toluenesulfonyl hydrazide in alcoholic solvents (methanol/ethanol) under reflux. The resultant hydrazone intermediate undergoes ring closure with hydroxylamine hydrochloride and potassium carbonate, achieving a 62% yield.

Introduction of the N,N'-Dimethylformimidamide Group

The formimidamide moiety is introduced via condensation reactions, leveraging formamide derivatives and alkylating agents.

Reaction with Dimethylformamide (DMF) and Dimethyl Sulfate

Adapted from US4499274A , this method involves:

-

Activating DMF with dimethyl sulfate at 50–85°C to generate a reactive iminium intermediate.

-

Adding 5-methylisoxazol-3-amine dissolved in toluene at 0–10°C.

-

Introducing gaseous dimethylamine to facilitate N,N'-dimethylation.

Workup includes extraction with aqueous NaOH, brine washing, and solvent evaporation, yielding the target compound in >95% purity.

Critical Parameters:

Alternative Method Using Formamidine Disulfide

As inferred from PMC7809097 , formamidine disulfide hydrobromide reacts with 5-methylisoxazol-3-amine in polar solvents (e.g., DMF or THF) under reflux. This one-pot method avoids alkylating agents but requires stringent moisture control to prevent hydrolysis.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

-

Solvent-Free Mechanochemistry : Ball-milling with Cu/Al₂O₃ nanocomposites (from PMC8981965 ) enhances reaction rates for isoxazole derivatives, though applicability to formimidamide synthesis remains unexplored.

-

Polar Aprotic Solvents : DMF and acetonitrile improve solubility of intermediates but may necessitate post-reaction purification.

Reaction Monitoring and Yield Optimization

-

HPLC Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% conversion in optimized batches.

-

Side Reactions : Over-methylation is mitigated by limiting dimethyl sulfate to 1.1 equivalents.

Characterization and Spectral Data

Structural Confirmation

Purity and Stability

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Byproduct Formation : Hydrolysis of formimidamide to formamide is minimized by anhydrous conditions.

-

Regioselectivity : Isoxazole ring substitution is ensured by pre-purifying 5-methylisoxazol-3-amine.

-

Scale-Up : Batch reactors with cooling jackets prevent thermal runaway during dimethyl sulfate addition .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: The compound’s potential medicinal applications include its use as a precursor for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties. Isoxazole derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for drug development .

Industry: In the industrial sector, N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide can be used in the production of specialty chemicals, agrochemicals, and other materials that require specific chemical properties .

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

b. Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide

- Structure : Substituted with a benzo[d]thiazol-2-yl group.

- Computational Analysis : Density functional theory (DFT) studies highlight the influence of the thiazole ring on charge distribution and stability. The thiazole’s sulfur atom increases polarizability compared to the oxygen-containing isoxazole in the target compound .

- Reactivity : Similar cyclization pathways are expected, but sulfur’s larger atomic radius may sterically hinder reactions compared to the smaller isoxazole oxygen.

c. N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide

- Structure : Contains a 1,2,4-dithiazole-3-thione ring.

- Synthesis : Commercial availability (CAS: 1192027-04-5) via suppliers like CymitQuimica and Aladdin Scientific indicates industrial relevance. Purity ≥95%, molecular weight 205.31 g/mol .

- Applications : Used in organic building blocks for sulfur-rich heterocycles. The dithiazole-thione group introduces redox-active sulfur centers, contrasting with the oxygen-dominated reactivity of the target compound’s isoxazole .

d. N'-Hydroxy-5-methylisoxazole-3-carboximidamide

- Structure : Features a hydroxylated isoxazole carboximidamide.

Physicochemical and Electronic Properties

- Thermal Stability : Thiazole- and dithiazole-containing formimidamides exhibit higher thermal stability due to aromatic sulfur heterocycles, whereas isoxazole derivatives may decompose at lower temperatures .

- Hydrogen Bonding : N'-Hydroxy derivatives (e.g., ) show enhanced intermolecular interactions compared to methylated analogs, impacting crystallization and bioavailability .

Q & A

Basic: What are the optimal synthetic routes for N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-methylisoxazol-3-amine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in aprotic solvents like dioxane yields the target compound. Key parameters include temperature control (80–100°C), solvent choice (e.g., DMF or dioxane), and stoichiometric ratios (1:1.1–1.2 amine to DMF-DMA). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Look for singlet signals at δ 3.29 ppm (N,N-dimethyl groups) and δ 8.82 ppm (imine proton) in DMSO-d₆.

- IR Spectroscopy : Absorption bands at ~1627 cm⁻¹ confirm the C=N stretch.

- Mass Spectrometry : Exact mass (e.g., 228.0665 Da) and fragmentation patterns validate molecular structure .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions may arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the imine proton and adjacent carbons can resolve ambiguity. Cross-validate with X-ray crystallography (if crystals are obtainable) and compare experimental data with computational predictions (DFT/NMR chemical shift calculations) .

Advanced: Which computational tools are recommended for crystal structure determination?

Methodological Answer:

- SHELX Suite : SHELXL for refinement and SHELXD for structure solution, particularly for small-molecule crystallography.

- ORTEP-3 : Graphical interface for visualizing thermal ellipsoids and validating bond angles/distances.

- Mercury (CCDC) : For packing diagram analysis and intermolecular interaction studies .

Advanced: How to design experiments to evaluate biological activity (e.g., antibacterial or enzyme inhibition)?

Methodological Answer:

- Bioassay Design : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.

- Enzyme Inhibition : Test against hyaluronidase or other target enzymes via spectrophotometric assays (e.g., monitoring substrate cleavage at 340 nm). Include positive controls (e.g., streptomycin) and dose-response curves for IC₅₀ determination .

Advanced: What strategies are effective for structure-activity relationship (SAR) analysis?

Methodological Answer:

- Analog Synthesis : Modify substituents on the isoxazole ring or dimethylamine group.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., hyaluronidase). Correlate docking scores (ΔG) with experimental IC₅₀ values.

- Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., imine nitrogen) using MOE or Discovery Studio .

Basic: Which analytical techniques are used to monitor reaction progress?

Methodological Answer:

- TLC : Silica gel plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7).

- HPLC : C18 column, acetonitrile/water gradient (70:30), retention time ~8.2 min.

- In-situ IR : Track disappearance of amine N-H stretches (~3300 cm⁻¹) .

Advanced: How to optimize reaction conditions for higher yields?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., K₂CO₃).

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min at 100°C.

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

Advanced: How to perform molecular docking studies for target identification?

Methodological Answer:

- Protein Preparation : Retrieve hyaluronidase PDB (e.g., 1FCV), remove water, add hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

- Docking Protocol : Grid box centered on active site (20ų), Lamarckian GA (50 runs). Analyze top poses for H-bonds with Arg134 and hydrophobic contacts with Phe108 .

Basic: What stability considerations apply under different storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.